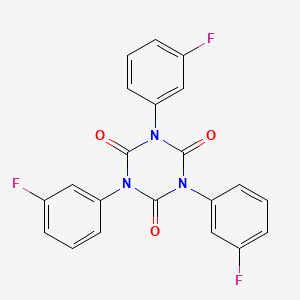
1,3,5-Tris(3-fluorophenyl)-1,3,5-triazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(3-fluorophenyl)-1,3,5-triazinane-2,4,6-trione is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of fluorine atoms in the phenyl rings enhances the compound’s stability and reactivity, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(3-fluorophenyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric chloride with 3-fluoroaniline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the nucleophilic substitution of chlorine atoms by the fluorophenyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(3-fluorophenyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,3,5-Tris(3-fluorophenyl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the production of UV-absorbing materials and polymer stabilizers.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(3-fluorophenyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A parent compound with similar structural features but without fluorine substitution.
2,4,6-Tris(4-fluorophenyl)-1,3,5-triazine: A similar compound with fluorine atoms in different positions on the phenyl rings.
Hexamethylmelamine: A triazine derivative used in cancer treatment.
Uniqueness
1,3,5-Tris(3-fluorophenyl)-1,3,5-triazinane-2,4,6-trione is unique due to the specific positioning of fluorine atoms, which enhances its chemical stability and reactivity. This makes it particularly valuable for applications requiring high-performance materials and specific biological activities .
Properties
CAS No. |
60253-49-8 |
|---|---|
Molecular Formula |
C21H12F3N3O3 |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
1,3,5-tris(3-fluorophenyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C21H12F3N3O3/c22-13-4-1-7-16(10-13)25-19(28)26(17-8-2-5-14(23)11-17)21(30)27(20(25)29)18-9-3-6-15(24)12-18/h1-12H |
InChI Key |
QMVNWDCOESWBDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)N(C(=O)N(C2=O)C3=CC(=CC=C3)F)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















